molecular formula C8H9ClF3NO B2687876 [2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride CAS No. 2580248-58-2

[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride

Cat. No.: B2687876
CAS No.: 2580248-58-2
M. Wt: 227.61
InChI Key: AZWFYWTUXLSOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride is a chemical compound with significant interest in various fields of research and industry. It is characterized by the presence of a difluoromethoxy group and a fluorine atom on a phenyl ring, along with a methanamine group. The hydrochloride form indicates it is a salt, which often enhances the compound’s stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride typically involves multiple steps:

    Starting Material: The process often begins with a substituted phenol, such as 4-fluorophenol.

    Introduction of Difluoromethoxy Group: This can be achieved through a nucleophilic substitution reaction where the phenol reacts with a difluoromethylating agent like difluoromethyl ether under basic conditions.

    Formation of Methanamine Group: The introduction of the methanamine group can be done via reductive amination. This involves the reaction of the intermediate aldehyde or ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, though the presence of electron-withdrawing groups like fluorine and difluoromethoxy can make these reactions less favorable.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in the development of novel pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and fluorine groups can influence the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

  • [2-(Difluoromethoxy)-4-methoxyphenyl]methanamine;hydrochloride
  • [2,4-bis(difluoromethoxy)phenyl]methanamine;hydrochloride

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy vs. fluorine) can significantly alter the compound’s chemical properties and reactivity.
  • Unique Features: [2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride is unique due to the combination of difluoromethoxy and fluorine groups, which can enhance its stability and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

[2-(difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c9-6-2-1-5(4-12)7(3-6)13-8(10)11;/h1-3,8H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWFYWTUXLSOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.